- Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma InhibitorsACS Omega, 2020, 5(12), 6781-6791,
Cas no 90-16-4 (1,2,3-Benzotriazin-4(3H)-one)

1,2,3-Benzotriazin-4(3H)-one structure
Nome del prodotto:1,2,3-Benzotriazin-4(3H)-one
1,2,3-Benzotriazin-4(3H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3-Benzotriazin-4(3H)one
- Benzo-1,2,3-triazin-4(3H)-one
- BenzotriazinHone
- 4-Ketobenzo-1,2,3(3H)-triazine
- 3,4-Dihydro-4-oxo-1,2,3-benzotriazine
- 1,2,3-Benzotriazine-4(3H)-One
- 1,2,3-Benzotriazin-4(1H)-one
- 1,2,3-Benzotriazin-4(3H)-one
- 1H-1,2,3-benzotriazin-4-one
- 4-Ketobenztriazine
- 4-Ketobenzotriazine
- 4-Ketobenz-1,2,3-triazine
- Benzazimidone
- NSC 13563
- NSC 20121
- Benzazimide
- 1,2,3-Benzotriazin-4-ol
- Benzoketotriazine
- Benzo[d][1,2,3]triazin-4(3H)-one
- USAF MA-2
- 3H-1,2,3-Benzotriazin-4-one
- benzotriazinone
- 1,2,3-Benzotriazin-4-one
- 3,4-Dihydro-1,2,3-benzotriazin-4-one
- 1,2,3-Benzotriazine-4(
- 1,2,3-Benzotriazin-4(1H)-one (7CI, 9CI)
- 1,4-Dihydro-1,2,3-benzotriazin-4-one
- 1H-Benzo[d][1,2,3]triazin-4-one
-
- MDL: MFCD00052387
- Inchi: 1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
- Chiave InChI: DMSSTTLDFWKBSX-UHFFFAOYSA-N
- Sorrisi: O=C1C2C(=CC=CC=2)NN=N1
- BRN: 124996
Proprietà calcolate
- Massa esatta: 147.04300
- Massa monoisotopica: 147.043
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 202
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- Superficie polare topologica: 53.8
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Polvere giallo chiaro
- Densità: 1.47
- Punto di fusione: 216-218 °C (lit.)
- Punto di ebollizione: 282 ºC
- Punto di infiammabilità: 125 ºC
- Indice di rifrazione: 1.5500 (estimate)
- Solubilità: Soluble in most organic solvents.
- PSA: 58.64000
- LogP: 0.31810
1,2,3-Benzotriazin-4(3H)-one Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S37/39
- RTECS:DM0800000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Ventilare e asciugare a bassa temperatura e conservare separatamente dalle materie prime alimentari nel magazzino
- TSCA:Yes
1,2,3-Benzotriazin-4(3H)-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B206930-100000mg |
1,2,3-Benzotriazin-4(3H)-one |
90-16-4 | 100g |
$ 907.00 | 2023-04-19 | ||
Enamine | EN300-06440-1.0g |
3,4-dihydro-1,2,3-benzotriazin-4-one |
90-16-4 | 95% | 1g |
$26.0 | 2023-05-03 | |
Enamine | EN300-06440-0.05g |
3,4-dihydro-1,2,3-benzotriazin-4-one |
90-16-4 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155481-25g |
1,2,3-Benzotriazin-4(3H)-one |
90-16-4 | >98.0%(HPLC) | 25g |
¥467.90 | 2023-09-03 | |
TRC | B206930-10g |
1,2,3-Benzotriazin-4(3H)-one |
90-16-4 | 10g |
$ 120.00 | 2022-06-07 | ||
Enamine | EN300-06440-0.5g |
3,4-dihydro-1,2,3-benzotriazin-4-one |
90-16-4 | 95% | 0.5g |
$21.0 | 2023-10-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0003-5G |
3,4-Dihydro-4-oxo-1,2,3-benzotriazine |
90-16-4 | >98.0%(T)(HPLC) | 5g |
¥120.00 | 2024-04-15 | |
eNovation Chemicals LLC | D758809-100g |
Benzo[d][1,2,3]triazin-4(3H)-one |
90-16-4 | 98% | 100g |
$225 | 2024-06-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0003-25G |
3,4-Dihydro-4-oxo-1,2,3-benzotriazine |
90-16-4 | >98.0%(T)(HPLC) | 25g |
¥360.00 | 2024-04-15 | |
Fluorochem | 018763-5g |
4-Ketobenztriazine |
90-16-4 | 95% | 5g |
£18.00 | 2022-03-01 |
1,2,3-Benzotriazin-4(3H)-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, pH 8
1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, pH 8
Riferimento
- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognitaPhosphorus, 2020, 195(3), 194-200,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 10, 0 °C; 15 min, 0 °C
1.4 Reagents: Hydrogen ion ; 30 min, pH 2, 0 °C
1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 10, 0 °C; 15 min, 0 °C
1.4 Reagents: Hydrogen ion ; 30 min, pH 2, 0 °C
Riferimento
- Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognitaJournal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, 0 °C
Riferimento
- Synthesis and nematicidal evaluation of 1,2,3-benzotriazin-4-one derivatives containing piperazine as linker against Meloidogyne incognitaChinese Chemical Letters, 2019, 30(6), 1207-1213,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; 0 °C; 30 min, pH 7 - 8, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; 0 °C; 30 min, pH 7 - 8, 0 °C
Riferimento
- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognitaBioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2641-2644,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Riferimento
- Design, synthesis and nematicidal activities of trifluorobutene hydroxamic acid derivatives against Meloidogyne incognitaJournal of Molecular Structure, 2022, 1264,,
Metodo di produzione 8
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; cooled; 1 h, cooled
1.2 Reagents: Sodium hydroxide ; pH 7 - 8
1.2 Reagents: Sodium hydroxide ; pH 7 - 8
Riferimento
- Synthesis, antibacterial, and antiviral activities of novel penta-1,4-dien-3-one derivatives containing a benzotriazin-4(3H)-one moietyChemical Papers, 2018, 72(9), 2193-2202,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 10; 15 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2; 30 min
1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ; pH 10; 15 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2; 30 min
Riferimento
- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1,2,3]thiadiazole against Meloidogyne incognitaBioorganic & Medicinal Chemistry Letters, 2020, 30(17),,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid , Nitrite (polymer-supported) Solvents: Methanol ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
Riferimento
- One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium saltsOrganic & Biomolecular Chemistry, 2021, 19(27), 6127-6140,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of HeterocyclesOrganic Letters, 2020, 22(5), 2017-2021,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Water , Oxygen , Ceric ammonium nitrate Solvents: Acetonitrile ; 16 h, rt
Riferimento
- Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient TemperatureOrganic Letters, 2018, 20(20), 6494-6497,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Dimethylformamide , Water ; 40 min, 0 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C
1.3 pH 2.0
1.2 Reagents: Ammonia Solvents: Water ; pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C
1.3 pH 2.0
Riferimento
- Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitorsChinese Chemical Letters, 2017, 28(5), 1044-1048,
Metodo di produzione 15
Metodo di produzione 16
1,2,3-Benzotriazin-4(3H)-one Raw materials
1,2,3-Benzotriazin-4(3H)-one Preparation Products
1,2,3-Benzotriazin-4(3H)-one Letteratura correlata
-
Rochelle McGrory,Réka J. Faggyas,Andrew Sutherland Org. Biomol. Chem. 2021 19 6127
-
2. Reactive intermediates. Part XIII. Benzocyclopropenones as intermediates in the oxidation of 3-aminobenzotriazin-4-onesJ. Adamson,D. L. Forster,T. L. Gilchrist,C. W. Rees J. Chem. Soc. C 1971 981
-
Fushan Chen,Shanshan Hu,Sipei Li,Guo Tang,Yufen Zhao Green Chem. 2021 23 296
-
Madasamy Hari Balakrishnan,Madasamy Kanagaraj,Velayudham Sankar,Mahesh Kumar Ravva,Subramaniyan Mannathan New J. Chem. 2021 45 17190
-
5. 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-onesThomas McC. Paterson,Robert K. Smalley,Hans Suschitzky,Alan J. Barker J. Chem. Soc. Perkin Trans. 1 1980 633
90-16-4 (1,2,3-Benzotriazin-4(3H)-one) Prodotti correlati
- 951899-20-0(1-(2-butoxyphenyl)methyl-5,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione)
- 1428367-34-3(N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2171587-99-6(4-(3-carboxyphenyl)piperidine-2-carboxylic acid)
- 114373-05-6(1-Benzyl-3-methylpyrrolidine-3-carbonitrile)
- 2228654-46-2(1-{1-3-(difluoromethoxy)-4-methylphenylcyclopropyl}ethan-1-amine)
- 2034383-12-3(2-methyl-1-oxo-1-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)propan-2-yl acetate)
- 2001762-48-5(1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine)
- 2418733-21-6(3-Amino-5-azido-4-methylbenzaldehyde)
- 1805217-71-3(Methyl 4-bromo-5-methyl-2-nitrophenylacetate)
- 1209110-58-6(3-methyl-8-propyl-8-azabicyclo3.2.1octan-3-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90-16-4)1,2,3-Benzotriazin-4(3H)-one

Purezza:99%
Quantità:100g
Prezzo ($):202.0